molecular formula C22H21FN2O5S B5008637 N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide

N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide

Cat. No. B5008637
M. Wt: 444.5 g/mol
InChI Key: BXVSJFGHVAGRHT-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide, commonly known as FBSH, is a novel sulfonohydrazide compound that has gained attention in recent years due to its potential applications in scientific research. FBSH is a synthetic compound that can be prepared through a multistep process involving several chemical reactions.

Scientific Research Applications

FBSH has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that FBSH can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. FBSH has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of FBSH is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. FBSH may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FBSH has been shown to have several biochemical and physiological effects. Studies have shown that FBSH can inhibit the activity of certain enzymes, such as proteasomes and cathepsins, which are involved in cell growth and proliferation. FBSH has also been shown to induce apoptosis in cancer cells. In addition, FBSH has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of FBSH is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a potential candidate for cancer therapy. However, there are also limitations to using FBSH in lab experiments. For example, the mechanism of action of FBSH is not fully understood, which could make it difficult to optimize its use in cancer therapy. In addition, FBSH has not yet been tested extensively in animal models, so its efficacy and safety in vivo are not yet known.

Future Directions

There are several future directions for research on FBSH. One area of research could be to further investigate the mechanism of action of FBSH, in order to optimize its use in cancer therapy. Another area of research could be to test the efficacy and safety of FBSH in animal models, in order to better understand its potential as a cancer therapy. Finally, researchers could investigate the potential use of FBSH in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of FBSH involves a multistep process that begins with the preparation of 2,4-dimethoxybenzene. This compound is then reacted with benzaldehyde and potassium hydroxide to form 4-[(2-hydroxybenzyl)oxy]benzaldehyde. The resulting compound is then reacted with 2-fluorobenzyl chloride to form 4-[(2-fluorobenzyl)oxy]benzaldehyde. Finally, the compound is reacted with sulfonohydrazide to form FBSH.

properties

IUPAC Name

N-[(Z)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-28-19-11-12-22(21(13-19)29-2)31(26,27)25-24-14-16-7-9-18(10-8-16)30-15-17-5-3-4-6-20(17)23/h3-14,25H,15H2,1-2H3/b24-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVSJFGHVAGRHT-OYKKKHCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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